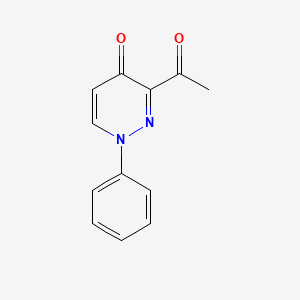
3-Acetyl-1-phenylpyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Acétyl-1-phénylpyridazin-4(1H)-one est un composé hétérocyclique appartenant à la famille des pyridazines. Ce composé est caractérisé par un cycle pyridazine substitué par un groupe acétyle en position 3 et un groupe phényle en position 1.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 3-Acétyl-1-phénylpyridazin-4(1H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de dérivés d'hydrazine avec des β-dicétones ou des β-cétoesters. La réaction est généralement réalisée en présence d'un catalyseur tel que l'acide acétique ou l'acide sulfurique, et le mélange est chauffé pour favoriser la cyclisation.
Méthodes de Production Industrielle
En milieu industriel, la production de 3-Acétyl-1-phénylpyridazin-4(1H)-one peut impliquer des procédés en discontinu ou en continu à grande échelle. Le choix de la méthode dépend de facteurs tels que le rendement, la pureté et la rentabilité. L'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de Réactions
La 3-Acétyl-1-phénylpyridazin-4(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de pyridazinone correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acétyle en un alcool ou d'autres groupes fonctionnels.
Substitution : Les groupes phényle et acétyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et Conditions Communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (Cl₂, Br₂) ou les agents alkylants (R-X) peuvent être utilisés dans des conditions appropriées.
Principaux Produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de pyridazinone, tandis que la réduction peut produire des alcools ou d'autres formes réduites du composé.
Applications de Recherche Scientifique
La 3-Acétyl-1-phénylpyridazin-4(1H)-one a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits pharmaceutiques et de produits agrochimiques.
Mécanisme d'Action
Le mécanisme par lequel la 3-Acétyl-1-phénylpyridazin-4(1H)-one exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. Les voies exactes impliquées peuvent varier, mais comprennent généralement la liaison à des sites actifs ou la modification de la conformation des molécules cibles.
Applications De Recherche Scientifique
3-Acetyl-1-phenylpyridazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 3-Acetyl-1-phenylpyridazin-4(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Composés Similaires
1-Phénylpyridazin-4(1H)-one : Ne possède pas le groupe acétyle en position 3.
3-Acétyl-1-méthylpyridazin-4(1H)-one : Contient un groupe méthyle au lieu d'un groupe phényle en position 1.
3-Acétyl-1-phénylpyrazin-4(1H)-one : Structure similaire mais avec un cycle pyrazine au lieu d'un cycle pyridazine.
Unicité
La 3-Acétyl-1-phénylpyridazin-4(1H)-one est unique en raison de la présence à la fois du groupe acétyle et du groupe phényle, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette combinaison en fait un composé polyvalent pour diverses applications synthétiques et de recherche.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
3-acetyl-1-phenylpyridazin-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-9(15)12-11(16)7-8-14(13-12)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
OQCWARNJZKGKTF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















